5-(azepane-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine
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Overview
Description
5-(azepane-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azepane-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One possible synthetic route could involve the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the azepane-1-carbonyl group: This step may involve the reaction of the pyrazole intermediate with an azepane-1-carbonyl chloride in the presence of a base such as triethylamine.
Addition of the 2-fluoroethyl group: The final step could involve the alkylation of the pyrazole nitrogen with 2-fluoroethyl bromide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(azepane-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or receptor binding.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 5-(azepane-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluoroethyl)-3-(azepane-1-carbonyl)-1H-pyrazol-4-amine: A structural isomer with similar properties.
5-(azepane-1-carbonyl)-1-(2-chloroethyl)-1H-pyrazol-4-amine: A compound with a similar structure but different halogen substitution.
5-(piperidine-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine: A compound with a different cyclic amine group.
Uniqueness
5-(azepane-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine is unique due to the presence of both the azepane-1-carbonyl and 2-fluoroethyl groups, which may confer specific chemical and biological properties. These structural features could influence its reactivity, binding affinity, and overall pharmacokinetic profile.
Properties
IUPAC Name |
[4-amino-2-(2-fluoroethyl)pyrazol-3-yl]-(azepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN4O/c13-5-8-17-11(10(14)9-15-17)12(18)16-6-3-1-2-4-7-16/h9H,1-8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYWWXSYXLMMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C=NN2CCF)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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